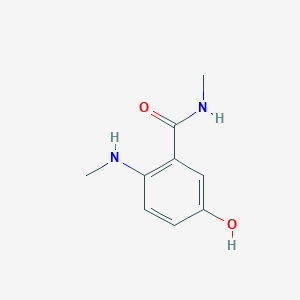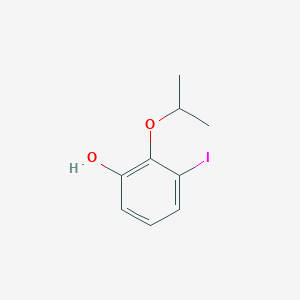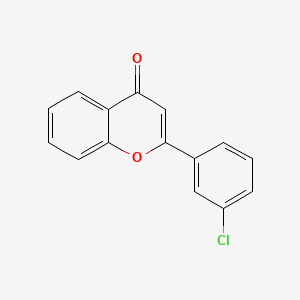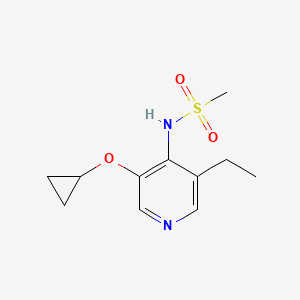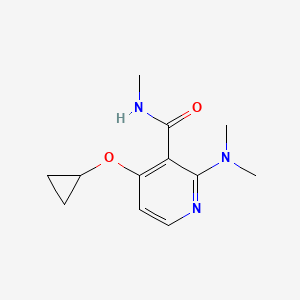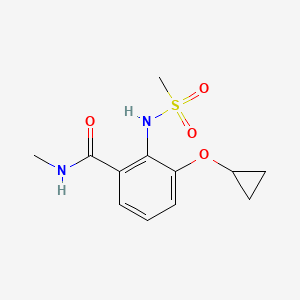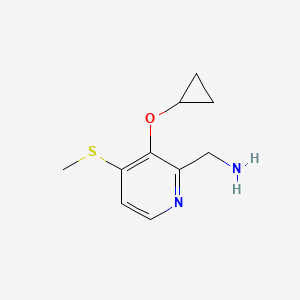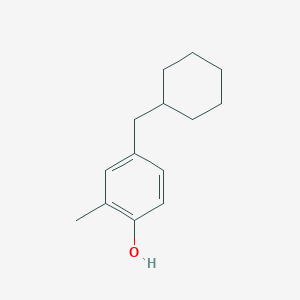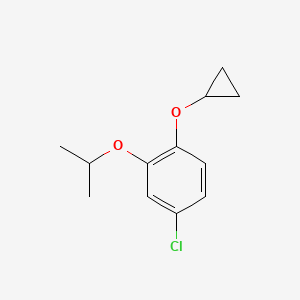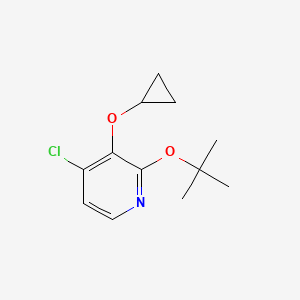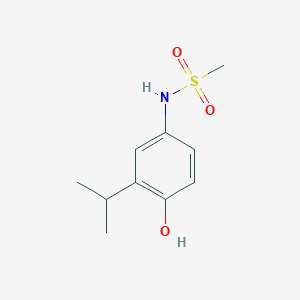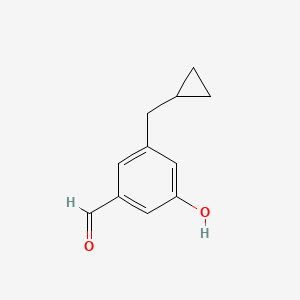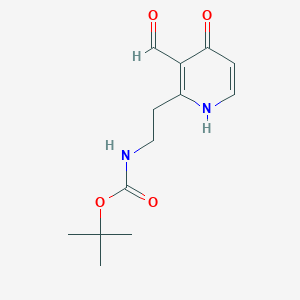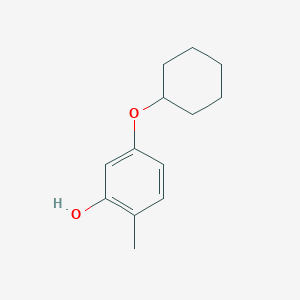
5-(Cyclohexyloxy)-2-methylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Cyclohexyloxy)-2-methylphenol: is an organic compound characterized by a phenolic structure with a cyclohexyloxy group attached to the fifth carbon and a methyl group attached to the second carbon of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Cyclohexyloxy)-2-methylphenol typically involves the following steps:
Starting Materials: The synthesis begins with phenol and cyclohexanol as the primary starting materials.
Etherification Reaction: Phenol undergoes an etherification reaction with cyclohexanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid to form 5-(Cyclohexyloxy)phenol.
Methylation: The intermediate 5-(Cyclohexyloxy)phenol is then methylated using a methylating agent such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate to yield this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents is carefully controlled to ensure high purity and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-(Cyclohexyloxy)-2-methylphenol can undergo oxidation reactions to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the phenolic group to a hydroxyl group, resulting in the formation of cyclohexyloxy-methylcyclohexanol.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the phenolic hydrogen is replaced by other substituents such as halogens or nitro groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinones and other oxidized phenolic derivatives.
Reduction: Cyclohexyloxy-methylcyclohexanol.
Substitution: Halogenated or nitro-substituted phenolic compounds.
Scientific Research Applications
Chemistry:
Catalysis: 5-(Cyclohexyloxy)-2-methylphenol can be used as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.
Material Science: The compound is used in the synthesis of polymers and resins with specific properties.
Biology:
Antioxidant: Due to its phenolic structure, the compound exhibits antioxidant properties, making it useful in biological studies related to oxidative stress and cellular protection.
Medicine:
Pharmaceuticals: The compound is investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry:
Coatings and Adhesives: this compound is used in the formulation of coatings and adhesives due to its chemical stability and adhesive properties.
Mechanism of Action
The mechanism of action of 5-(Cyclohexyloxy)-2-methylphenol involves its interaction with various molecular targets:
Antioxidant Activity: The phenolic group can donate hydrogen atoms to neutralize free radicals, thereby protecting cells from oxidative damage.
Enzyme Inhibition: The compound can inhibit specific enzymes involved in inflammatory pathways, reducing inflammation and associated symptoms.
Comparison with Similar Compounds
Phenol: The parent compound with a simpler structure, lacking the cyclohexyloxy and methyl groups.
Cyclohexyloxyphenol: Similar structure but without the methyl group.
2-Methylphenol (o-Cresol): Similar structure but without the cyclohexyloxy group.
Uniqueness:
Enhanced Stability: The presence of the cyclohexyloxy group provides increased chemical stability compared to phenol and 2-methylphenol.
Improved Solubility: The compound exhibits better solubility in organic solvents due to the cyclohexyloxy group.
Versatile Applications: The combination of the cyclohexyloxy and methyl groups enhances its utility in various scientific and industrial applications.
Properties
Molecular Formula |
C13H18O2 |
|---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
5-cyclohexyloxy-2-methylphenol |
InChI |
InChI=1S/C13H18O2/c1-10-7-8-12(9-13(10)14)15-11-5-3-2-4-6-11/h7-9,11,14H,2-6H2,1H3 |
InChI Key |
OTKHMRQDYRWEPH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OC2CCCCC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


